molecular formula C8H8F3NO3 B6258236 Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate CAS No. 256471-34-8

Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate

Cat. No.: B6258236
CAS No.: 256471-34-8
M. Wt: 223.1
InChI Key:
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Description

Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring This particular compound is characterized by the presence of an ethyl ester group, a methyl group, and a trifluoromethyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine hydrochloride to form isoxazole derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate
  • Ethyl 3-(4-bromophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylate
  • Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Uniqueness

Ethyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications. Additionally, the methyl group at the 3-position of the isoxazole ring provides further opportunities for chemical modification and functionalization.

Properties

IUPAC Name

ethyl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO3/c1-3-14-7(13)5-4(2)12-15-6(5)8(9,10)11/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHFGKAUENFMLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

256471-34-8
Record name ethyl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate
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